Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an organic compound characterized by the molecular formula and a molecular weight of 260.21 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and agrochemicals. It serves as an important intermediate in the synthesis of complex organic molecules and has been studied for its biological activities, particularly in enzyme interactions and pharmaceutical development.
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is classified under the category of esters and ketones. It is derived from the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate. The compound is recognized for its trifluoromethyl group, which enhances its reactivity and biological activity .
The synthesis of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. The typical molar ratio of reactants is maintained at approximately 1:1.4 to 1.6 for effective conversion without excessive waste .
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can participate in various chemical reactions:
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate primarily interacts with enzymes involved in metabolic pathways. Its mechanism of action involves binding to the active sites of target enzymes such as proteases or esterases.
By inhibiting these enzymes, the compound can disrupt key biochemical pathways like the tricarboxylic acid cycle or glycolysis, leading to altered energy production and metabolic flux.
Relevant data regarding boiling point and melting point are not explicitly provided but can be inferred based on similar compounds within its class.
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate has several scientific uses:
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS 1151240-88-8) is a specialized ketoester characterized by the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol [1] [3]. Its structure integrates two critical functional elements: a β-keto ester moiety and a 2,4,5-trifluorophenyl substituent. The SMILES notation (CCOC(=O)CC(=O)Cc1cc(F)c(F)cc1F) precisely captures this architecture, featuring an ethyl ester group (-COOCH2CH3) at C1, a carbonyl group at C3, and the electron-deficient aromatic ring at C4 [3] [5]. This arrangement creates a highly reactive β-dicarbonyl system where the acidic α-protons enable facile enolization and nucleophilic reactions. Simultaneously, the ortho-, meta-, and para-positioned fluorine atoms on the phenyl ring profoundly influence the compound's electronic properties, enhancing its utility in selective substitution reactions critical for constructing complex pharmacophores.
Table 1: Fundamental Chemical Identifiers
Identifier | Value |
---|---|
CAS Registry Number | 1151240-88-8 |
Systematic IUPAC Name | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate |
Molecular Formula | C12H11F3O3 |
Molecular Weight | 260.21 g/mol |
Alternate Names | Ethyl Ester 2,4,5-Trifluoro-β-oxo-benzenebutanoic Acid; Sitagliptin Impurity 124 [5] [9] |
SMILES Notation | CCOC(=O)CC(=O)Cc1cc(F)c(F)cc1F |
The emergence of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a synthetic target is intrinsically linked to pharmaceutical innovation in the early 21st century. Initial synthetic routes relied on classical Claisen condensations of ethyl acetate with 2,4,5-trifluorophenylacetic acid derivatives, but these suffered from low regioselectivity and cumbersome purification requirements. A transformative advancement came with the adaptation of Reformatsky-type reactions, as exemplified in the Chinese patent CN102320957B (2011) [4]. This method revolutionized the synthesis by employing zinc-mediated coupling between 2,4,5-trifluorophenylacetonitrile and ethyl bromoacetate in tetrahydrofuran (THF), followed by controlled hydrolysis. The zinc approach provided significant advantages over earlier lithium-based protocols, which required cryogenic conditions (-78°C) and generated stoichiometric hazardous waste. The modern zinc-mediated route operates efficiently at ambient temperatures (20-30°C) with reduced toxicity profiles and yields exceeding 85% after crystallization [4]. This methodological evolution positioned the compound for scalable production, coinciding with the industrial demand for sitagliptin precursors.
Table 2: Evolution of Synthetic Approaches
Synthetic Era | Key Methodology | Conditions | Limitations |
---|---|---|---|
Early 2000s | Claisen Condensation | Strong bases (NaOEt), high temps | Low yields (50-60%), side products |
Mid 2000s | Lithium Enolate Coupling | LDA/THF, -78°C, aryl nitriles | Cryogenic requirements, moisture sensitivity |
Post-2011 (Patent) | Zinc-Mediated Reformatsky | Zn/THF, rt, hydrolysis | Requires careful pH control, higher purity (>95%) [4] |
This ketoester serves as a versatile linchpin for synthesizing β-amino acid derivatives and heterocyclic scaffolds prevalent in bioactive molecules. Its primary industrial application lies in constructing the β-amino acid backbone of sitagliptin—a leading dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes management [5]. Through reductive amination or enantioselective enzymatic transformations, the ketone functionality is converted into a chiral amine, establishing sitagliptin’s pharmacologically active stereocenter. Beyond diabetes therapeutics, researchers exploit its reactivity in multistep cascades to generate fused pyrazoles and isoxazoles, leveraging the active methylene’s condensation with hydrazines or hydroxylamines [5]. Commercial availability from specialized suppliers like Santa Cruz Biotechnology (100 mg, $380) and LGC Standards (>95% HPLC purity) underscores its importance in medicinal chemistry programs [1] [3]. Simson Pharma and IvyChem offer custom synthesis services, reflecting demand for labeled analogs or bulk quantities (e.g., IvyChem’s 100g at $1,469) used in metabolic tracer studies [6] . The compound’s dual role—as a building block in industrial drug synthesis and a customizable reagent in academic research—highlights its cross-disciplinary significance.
Table 3: Commercial Availability and Research Applications
Supplier | Purity | Package Size | Price | Primary Application Context |
---|---|---|---|---|
Santa Cruz Biotechnology | Lot-specific | 100 mg | $380.00 | Screening of enzyme inhibitors |
LGC Standards | >95% (HPLC) | Neat format | Quote-based | Certified reference materials (CRMs) |
IvyChem | Not specified | 5g to 100g | $101.40-$1469.00 | Custom heterocycle synthesis [6] |
Simson Pharma | CoA-backed | Custom synthesis | Quote-based | GMP-grade pharmaceutical intermediates |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9